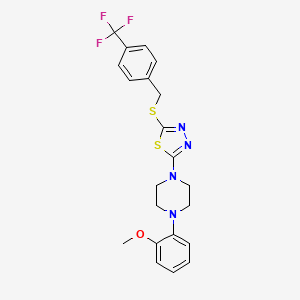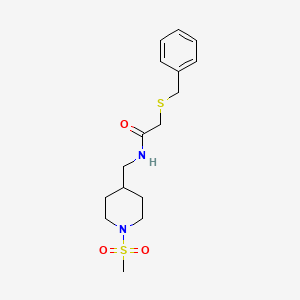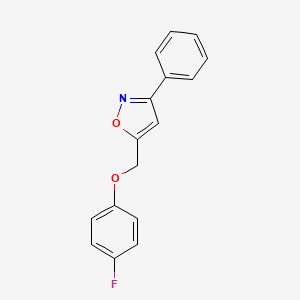![molecular formula C9H9NOS B2660434 2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one CAS No. 1361941-18-5](/img/structure/B2660434.png)
2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one
Description
“2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one” is a chemical compound that has been used in the synthesis of conjugated D–π–A copolymers . These copolymers are used to develop better photovoltaic polymers based on the TPD moiety .
Synthesis Analysis
The compound has been synthesized as part of a series of conjugated D–π–A copolymers . The synthesis involved coupling an ε-branched alkyl side chain on the TPD unit with 6-alkyl-thieno[3,2-b]thiophene (tt) π-bridge molecules . The Stille polymerization of the brominated ttTPD and stannylated simple thiophene (T) was used to produce the final polymer .Molecular Structure Analysis
The molecular formula of “this compound” is CHNOS . The average mass is 153.158 Da and the monoisotopic mass is 152.988449 Da .Chemical Reactions Analysis
The compound has been used in the synthesis of conjugated D–π–A copolymers . The Stille polymerization of the brominated ttTPD and stannylated simple thiophene (T) was used to produce the final polymer .Physical and Chemical Properties Analysis
The compound has a molecular formula of CHNOS . The average mass is 153.158 Da and the monoisotopic mass is 152.988449 Da .Propriétés
IUPAC Name |
2-cyclopropyl-4,5-dihydrothieno[2,3-c]pyrrol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-9-8-6(4-10-9)3-7(12-8)5-1-2-5/h3,5H,1-2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZSJAIHGGXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(S2)C(=O)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2660353.png)
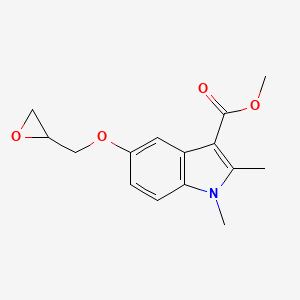
![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2660356.png)
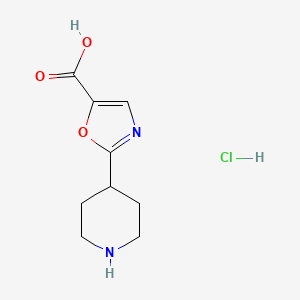
![1-(2-(diethylamino)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2660358.png)
![3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea](/img/structure/B2660359.png)
![[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2660360.png)
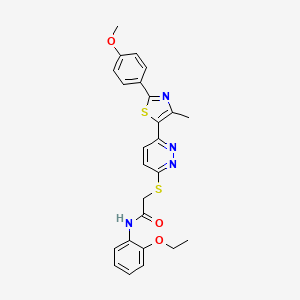
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2660365.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2660369.png)
